molecular formula C17H13FN2O2 B6456360 3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 2549025-75-2

3-(benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione

Cat. No. B6456360
CAS RN: 2549025-75-2
M. Wt: 296.29 g/mol
InChI Key: FABGLFPYQZOAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione (CAS number: 131607-20-4) is a cyclobutene-dione derivative that has been widely used in scientific research for its unique properties. It is a small molecule that is composed of an aromatic ring and a cyclobutene ring, both of which are connected by an amide bond. This molecule has been the subject of numerous studies due to its potential applications in various fields such as synthetic organic chemistry, medicinal chemistry, and material science.

Scientific Research Applications

3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione has been studied extensively in the fields of synthetic organic chemistry, medicinal chemistry, and material science. It has been used to synthesize a variety of compounds, including heterocycles, polycyclic compounds, and organometallic compounds. It has also been used as a starting material for the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and antiviral drugs. Additionally, it has been used in the synthesis of materials for use in nanotechnology and in the production of polymers and other materials for use in electronics and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione is not well understood. However, it is thought to interact with various biological systems in a number of ways. It is believed to interact with enzymes, receptors, and other proteins to modulate their activity. It has also been shown to interact with DNA and RNA to modulate gene expression. Additionally, it has been shown to interact with cell membranes and other cellular components to affect cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione are not well understood. However, it has been shown to interact with various biological systems in a number of ways. For example, it has been shown to interact with enzymes, receptors, and other proteins to modulate their activity. It has also been shown to interact with DNA and RNA to modulate gene expression. Additionally, it has been shown to interact with cell membranes and other cellular components to affect cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione in laboratory experiments include its low cost, ease of synthesis, and its ability to interact with various biological systems. Additionally, it is a small molecule, which makes it easier to work with and manipulate than larger molecules. However, there are some limitations to using this molecule in laboratory experiments. For example, it is not well understood how it interacts with various biological systems, and its effects on the body are not yet fully understood. Additionally, it is not suitable for use in large-scale production due to its low yield and the complexity of its synthesis.

Future Directions

The future directions for 3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione research include further studies on its mechanism of action and its effects on various biological systems. Additionally, further research is needed to develop methods for its large-scale production and to explore its potential applications in various fields. Additionally, further studies are needed to explore its potential as a therapeutic agent for various diseases and conditions. Finally, further research is needed to explore its potential in the fields of nanotechnology and material science.

Synthesis Methods

3-(Benzylamino)-4-[(4-fluorophenyl)amino]cyclobut-3-ene-1,2-dione can be synthesized via a two-step process. The first step involves the oxidation of 4-fluorobenzaldehyde with potassium permanganate in aqueous acetic acid to form 4-fluorobenzaldehyde oxime. The second step involves the condensation of the oxime with benzyl amine in the presence of anhydrous sodium acetate to form the desired product.

properties

IUPAC Name

3-(benzylamino)-4-(4-fluoroanilino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-12-6-8-13(9-7-12)20-15-14(16(21)17(15)22)19-10-11-4-2-1-3-5-11/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGLFPYQZOAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)C2=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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